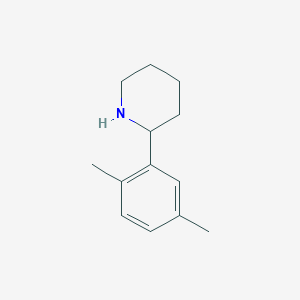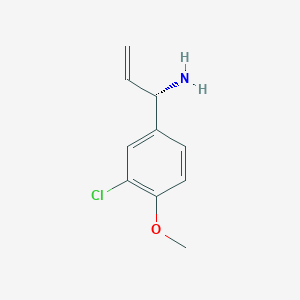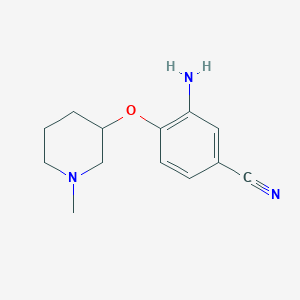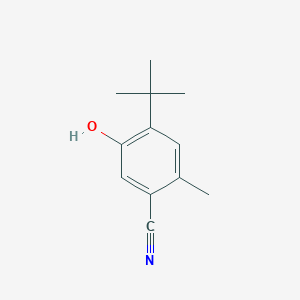
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is an organic compound that belongs to the class of nitriles It features a tert-butyl group, a hydroxyl group, and a methyl group attached to a benzene ring, along with a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Nitrile Introduction: The nitrile group can be introduced through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, using tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.
化学反応の分析
Types of Reactions
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methyl groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of new substituents on the aromatic ring, depending on the electrophile used.
科学的研究の応用
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies due to its functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the nitrile and hydroxyl groups.
4-tert-Butylbenzoyl chloride: Contains a tert-butyl group and a benzoyl chloride group.
4-tert-Butylbenzoic acid: Contains a tert-butyl group and a carboxylic acid group.
Uniqueness
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is unique due to the combination of its functional groups. The presence of the nitrile, hydroxyl, tert-butyl, and methyl groups on the benzene ring provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
4-tert-butyl-5-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8-5-10(12(2,3)4)11(14)6-9(8)7-13/h5-6,14H,1-4H3 |
InChIキー |
DRQZXGHMFYIHMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C#N)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
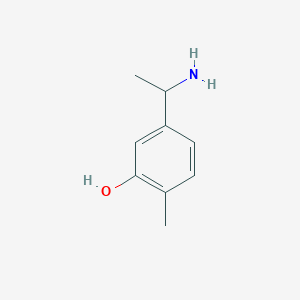
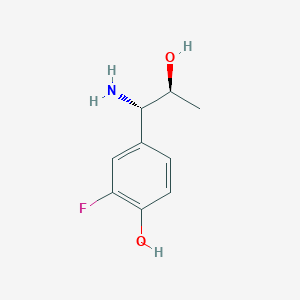


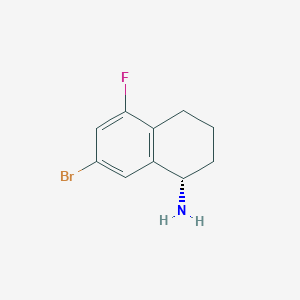
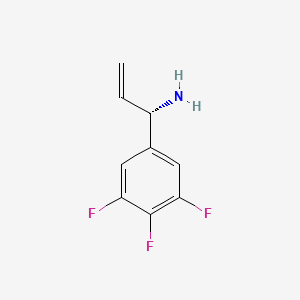
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)


![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
